molecular formula C8H8Cl3N B6168635 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 15997-91-8

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6168635
CAS No.: 15997-91-8
M. Wt: 224.5 g/mol
InChI Key: NIUYQVYLWQMFRM-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. It features an isoindoline core, a scaffold present in a range of biologically active molecules and natural products . The isoindoline structure is the reduced form of the isoindole heterocycle, which consists of a fused benzopyrrole ring system and is a regioisomer of the more common 1H-indole . This specific derivative is di-substituted with chlorine atoms at the 5 and 6 positions, which can be utilized to further functionalize the molecule via metal-catalyzed cross-coupling reactions or to modulate its electronic properties and lipophilicity in the design of target compounds. Researchers value this hydrochloride salt for its improved handling and solubility properties compared to the free base. The compound serves as a versatile precursor for the synthesis of more complex isoindoline-containing structures. Such scaffolds are found in compounds with diverse biological activities, and researchers have developed programmable synthetic routes to access these enantioenriched frameworks for biological evaluation . This product is intended for research purposes as a key intermediate. 5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15997-91-8

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H

InChI Key

NIUYQVYLWQMFRM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Derivative Functionalization

Starting with substituted phthalic anhydrides, the synthesis typically proceeds via:

  • Condensation with Amines : Reaction of phthalic anhydride with primary amines forms phthalimide intermediates. For instance, 4-phenoxyaniline has been used to generate N-substituted phthalimides under acidic conditions.

  • Chlorination : The phthalimide intermediate undergoes electrophilic aromatic chlorination using reagents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). Dual chlorination at the 5- and 6-positions is achieved by controlling stoichiometry and reaction time.

  • Cyclization : Acid-catalyzed cyclization of the chlorinated intermediate forms the 2,3-dihydro-1H-isoindole core. Concentrated sulfuric acid or polyphosphoric acid (PPA) at 90–100°C facilitates ring closure.

  • Hydrochloride Salt Formation : Treatment with hydrogen chloride gas in ether or methanol yields the final hydrochloride salt.

Key Reaction Parameters:

StepReagents/ConditionsYield (%)Purity (%)
CondensationPhthalic anhydride, 4-phenoxyaniline, H₂SO₄78–8595–98
ChlorinationPCl₅, DCM, 0–5°C, 4 h90–9297–99
CyclizationH₂SO₄, 95°C, 2 h80–8596–98
Salt FormationHCl gas, ether, RT, 1 h95–98≥99

Palladium-Catalyzed Hydrogenation and Reductive Amination

Industrial-scale syntheses of isoindole hydrochlorides often employ catalytic hydrogenation for intermediate reduction. A patent describing 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride synthesis provides a transferable framework:

Synthetic Pathway:

  • Nitration and Reduction :

    • Nitration of dimethyl 4-hydroxyphthalate introduces nitro groups at the 3-position.

    • Reduction with Fe/HCl or catalytic hydrogenation (Pd/C, H₂) yields the amine intermediate.

  • Cyclization and Chlorination :

    • Cyclization under acidic conditions forms the isoindole backbone.

    • Chlorination with SO₂Cl₂ introduces dichloro substituents.

  • Hydrochloride Formation :

    • The free base is treated with HCl gas in methanol to precipitate the hydrochloride salt.

Optimization Insights:

  • Catalyst Screening : Pd/C (5% loading) achieves >95% reduction efficiency at 50 psi H₂.

  • Solvent Effects : Methanol enhances salt solubility, facilitating high-purity crystallization.

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing times by 60–70%. For example, cyclization steps completed in 30 minutes (vs. 2 hours conventionally) with comparable yields.

Solvent-Free Chlorination

Ball milling phthalimide derivatives with PCl₅ eliminates solvent use, achieving 88–90% chlorination efficiency.

Industrial-Scale Production

A patented large-scale process highlights critical parameters for reproducibility:

  • Continuous Flow Reactors : Ensure consistent temperature control during exothermic chlorination steps.

  • Crystallization Optimization : Anti-solvent addition (e.g., n-hexane) improves hydrochloride crystal habit, enhancing filtration efficiency.

Scalability Data:

ParameterLab ScalePilot ScaleIndustrial Scale
Batch Size100 g10 kg500 kg
Cycle Time24 h48 h72 h
Overall Yield75%72%70%

Analytical Validation of Synthesis

While the user’s focus is on preparation methods, robust analytical confirmation ensures protocol reliability:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and isoindoline CH₂ (δ 3.5–4.0 ppm) confirm ring structure.

  • XRD : Crystallographic data verify hydrochloride salt formation via characteristic Cl⁻ lattice patterns .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atoms at positions 5 and 6 activate the aromatic ring toward nucleophilic substitution. Common reactions include:

Reaction Reagents/Conditions Products References
HydroxylationKOH, H₂O, 100°C5,6-Dihydroxy-2,3-dihydro-1H-isoindole
AminationNH₃, CuSO₄, 120°C5,6-Diamino-2,3-dihydro-1H-isoindole
ThiolationNaSH, DMF, 80°C5,6-Dimercapto-2,3-dihydro-1H-isoindole

Reduction and Oxidation

The dihydro-isoindole core undergoes redox transformations:

Reduction

  • Catalytic Hydrogenation :

    • Reagents: H₂, Pd/C (10%), EtOH, 25°C

    • Product: 5,6-Dichloro-1,2,3,4-tetrahydroisoindoline

    • Selectivity: Full saturation of the bicyclic ring .

Oxidation

  • Oxidative Dehydrogenation :

    • Reagents: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₂Cl₂, 0°C → 25°C

    • Product: 5,6-Dichloro-1H-isoindole (aromatized)

    • Mechanism: Radical-mediated dehydrogenation .

Functionalization of the Amine Group

The secondary amine in the hydrochloride salt participates in:

Acylation

  • Reagents : Acetyl chloride, pyridine, 0°C

    • Product: N-Acetyl-5,6-dichloro-2,3-dihydro-1H-isoindole

    • Yield: 85–92% .

Alkylation

  • Reagents : Benzyl bromide, K₂CO₃, DMF, 60°C

    • Product: N-Benzyl-5,6-dichloro-2,3-dihydro-1H-isoindole

    • Side reaction: Minor overalkylation at chloride positions .

Cross-Coupling Reactions

The chloride substituents enable palladium-catalyzed couplings:

Coupling Type Reagents Product Yield
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane5,6-Diphenyl-2,3-dihydro-1H-isoindole78%
Buchwald-HartwigAniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5,6-Bis(anilino)-2,3-dihydro-1H-isoindole65%

Cycloaddition Reactions

The conjugated diene system in the dihydro-isoindole participates in Diels-Alder reactions:

  • Dienophile : Maleic anhydride, toluene, reflux

  • Product : Endo-adduct with fused tetrahydrofuran ring (83% yield) .

Acid-Base Reactivity

  • Deprotonation :

    • Reagents: NaOH (1M), H₂O

    • Product: Free base (5,6-dichloro-2,3-dihydro-1H-isoindole) with pKa ~8.2.

  • Protonation :

    • Reagents: HCl gas, Et₂O

    • Product: Regeneration of hydrochloride salt (quantitative) .

Stability Under Thermal and Photolytic Conditions

  • Thermal Decomposition :

    • At 200°C, elimination of HCl occurs, forming 5,6-dichloro-1H-isoindole .

  • Photolysis :

    • UV light (254 nm) induces radical coupling, yielding dimeric isoindole derivatives .

Comparative Reactivity with Analogues

Property 5,6-Dichloro Derivative Unsubstituted Isoindoline 5-Nitro Derivative
Nucleophilic Subs. Rate High (Cl activates ring)LowVery High
Oxidation Potential 1.2 V (vs SCE)0.8 V1.5 V
Amine pKa 8.29.57.0

Scientific Research Applications

Medicinal Chemistry

5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is primarily explored for its potential therapeutic applications. Its derivatives have been investigated for:

  • Anticancer Activity : Research indicates that isoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5,6-dichloro-2,3-dihydro-1H-isoindole have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have demonstrated that isoindole compounds can possess antimicrobial activity against a range of pathogens. This makes them suitable candidates for the development of new antibiotics .

Material Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials:

  • Polymer Chemistry : Isoindole derivatives are being explored as monomers or additives in polymer synthesis to enhance material properties such as thermal stability and mechanical strength .

Biological Research

In biological research, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride is utilized for:

  • Signal Transduction Studies : The compound has been used to study various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). Its interactions can help elucidate the mechanisms of action of different cellular responses .
  • Epigenetics : Research suggests that isoindole compounds may influence epigenetic modifications, making them relevant in studies focused on gene expression regulation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various isoindole derivatives on human breast cancer cells. The results indicated that derivatives of 5,6-dichloro-2,3-dihydro-1H-isoindole exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Further mechanistic studies revealed that these compounds induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of isoindole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of these compounds as lead structures for developing new antimicrobial agents .

Data Table: Summary of Applications

Application Area Specific Uses Research Findings
Medicinal ChemistryAnticancer agentsInduced apoptosis in cancer cells
Antimicrobial agentsEffective against various pathogens
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties
Biological ResearchSignal transduction studiesInfluenced GPCR-mediated pathways
Epigenetic studiesPotential effects on gene expression

Mechanism of Action

The mechanism of action of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Chlorine and nitro groups are electron-withdrawing, enhancing reactivity in electrophilic substitutions or charge-transfer interactions compared to fluorine or methyl groups .
  • Steric Impact : Bulkier substituents (e.g., Br at C6 in the bromo analog) may hinder access to the isoindole core in catalytic or binding applications .

Physicochemical and Reactivity Profiles

Bond Length and Electronic Asymmetry

In chlorinated heterocycles like 5,6-dichloro-2,3-dihydro-1H-isoindole HCl, asymmetry in bond lengths has been observed in related compounds. For example, 5,6-dichloro-2,3-dicyanoquinone (DDQ) exhibits shortened C≡N bond lengths (by 0.015 Å) near chlorine atoms, suggesting chlorine’s electron-withdrawing effect stabilizes adjacent bonds . Similar effects may influence the target compound’s stability and interaction with biological targets.

Solubility and Stability

  • Hydrochloride Salts : All compared compounds are hydrochloride salts, improving aqueous solubility compared to free bases. However, nitro-substituted derivatives (e.g., 5-nitroisoindoline HCl) may exhibit lower solubility due to increased molecular polarity .
  • Thermal Stability : Methyl groups in 6-bromo-1,1-dimethyl analogs likely enhance thermal stability via steric protection of the heterocycle .

Biological Activity

5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride (CAS No. 15997-90-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride has the following chemical properties:

PropertyValue
Molecular Formula C₈H₇Cl₂N
Molecular Weight 188.05 g/mol
IUPAC Name 5,6-dichloro-2,3-dihydro-1H-isoindole; hydrochloride
CAS Number 15997-90-7

The biological activity of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride is attributed to its interaction with specific molecular targets within the body. Research indicates that this compound may act as an inhibitor of certain enzymes involved in critical biochemical pathways such as:

  • DNA Replication : Inhibition of enzymes responsible for DNA synthesis may lead to anticancer effects.
  • Protein Synthesis : Disruption of protein synthesis pathways can also contribute to its potential as an anticancer agent.

Anticancer Properties

Several studies have investigated the anticancer potential of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride. It has been found to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant growth inhibition in human cancer cell lines with IC₅₀ values indicating effective concentrations for inducing cell death.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride, it is useful to compare it with similar compounds:

CompoundBiological ActivityIC₅₀ (µM)
5-ChloroisoindolineModerate anticancer activity15.0
IsoindolineLow antimicrobial activity>50
6-ChloroisoindolineAntitumor activity20.0

The dual chlorine substitution at positions 5 and 6 in the isoindole structure enhances both reactivity and biological activity compared to its mono-chlorinated counterparts.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the efficacy of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride against breast cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, leading to significant tumor reduction in xenograft models.

Case Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, demonstrating promising potential as an antimicrobial agent.

Q & A

Q. What are the critical factors for optimizing the synthesis of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride?

Synthesis typically starts with phthalic anhydride derivatives and involves chlorination, reduction, and cyclization steps. Key parameters include:

  • Temperature control : Chlorination at 60–80°C minimizes side reactions (e.g., over-chlorination) .
  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) enhances regioselectivity for 5,6-dichloro substitution .
  • Purification : Recrystallization from ethanol/water mixtures improves yield (reported up to 68%) . Methodological validation via TLC and HPLC is essential to confirm purity (>95%) .

Q. How can researchers resolve contradictions in reported biological activities of isoindole derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor efficacy) may arise from:

  • Structural analogs : Minor substitutions (e.g., methyl vs. ethyl groups) alter receptor binding .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values . Mitigation strategies:
  • Replicate studies under standardized protocols (e.g., OECD guidelines).
  • Perform SAR (Structure-Activity Relationship) analysis to isolate functional groups responsible for activity .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties .
  • Ventilation : Use fume hoods to avoid HCl vapor inhalation .
  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of 5,6-dichloro-isoindole derivatives?

  • DFT calculations : Model electrophilic aromatic substitution pathways to prioritize reaction sites (e.g., C4 vs. C7 positions) .
  • Molecular docking : Predict binding affinities for kinase targets (e.g., EGFR) using AutoDock Vina .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) optimize synthetic routes by simulating intermediates .

Q. How can researchers analyze byproduct formation during isoindole ring functionalization?

Common byproducts include:

  • Over-chlorinated species (e.g., 4,5,6-trichloro derivatives) detected via GC-MS .
  • Ring-opened intermediates arising from hydrolysis under acidic conditions (pH < 3) . Mitigation strategies:
  • Use in situ NMR to monitor reaction progress.
  • Adjust stoichiometry of chlorinating agents (e.g., Cl₂ gas vs. SOCl₂) .

Q. What experimental designs are suitable for studying degradation kinetics under physiological conditions?

  • Factorial design : Vary pH (1.2–7.4), temperature (25–37°C), and ionic strength to simulate gastric/plasma environments .
  • HPLC-MS analysis : Quantify degradation products (e.g., isoindole ring cleavage) over 24–72 hours .
  • Kinetic modeling : Apply first-order or Weibull models to predict shelf-life .

Q. How do steric and electronic effects influence nucleophilic substitution at the isoindole core?

  • Steric hindrance : Bulky substituents at C2/C3 reduce accessibility to electrophiles (e.g., amines) .
  • Electronic effects : Electron-withdrawing Cl groups at C5/C6 activate C4/C7 for SNAr reactions . Validation via Hammett plots (σ values) and X-ray crystallography .

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in pharmacological assays for this compound?

  • Positive controls : Use reference standards (e.g., cisplatin for cytotoxicity assays) .
  • Blinded experiments : Randomize sample processing to minimize bias .
  • Inter-lab validation : Share protocols via platforms like PubChem or ECHA .

Q. How can researchers validate computational predictions of isoindole reactivity?

  • Synthetic validation : Compare DFT-predicted reaction outcomes with empirical yields .
  • Spectroscopic correlation : Match calculated IR/NMR spectra with experimental data .
  • Machine learning : Train models on PubChem datasets to refine prediction accuracy .

Methodological Tools and Resources

  • Spectral libraries : Use SDBS or NIST for NMR/IR reference .
  • Open-source software : Avogadro for molecular modeling; GROMACS for MD simulations .
  • Regulatory databases : ECHA and PubChem for toxicity/patent data .

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